Methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate
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Description
Synthesis Analysis
The synthesis of benzothiazoles, which is a key component of the compound, has been extensively studied. A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis
The molecular structure of “Methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate” is complex, featuring a benzothiazole ring substituted with two chlorine atoms, a carbamoyl group, and a benzoate ester. This structure is likely to contribute to its unique properties and potential applications in scientific research.Chemical Reactions Analysis
Benzothiazoles can be synthesized through various chemical reactions. For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles . A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .Scientific Research Applications
Crystal Engineering and Phase Transitions
Methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate's scientific applications encompass its role in crystal engineering, where pressure can induce phase transitions in structures with high Z' values. For instance, compounds like Methyl 2-(carbazol-9-yl)benzoate, which shares structural similarities, can transition from a Z' = 8 structure to a Z' = 2 structure under high pressure. This transition is noteworthy due to the molecules in the Z' = 2 phase adopting unfavorable conformations that are stabilized by efficient packing at high pressure, illustrating the compound's potential in understanding and manipulating crystal structures under varying conditions (Johnstone et al., 2010).
Structural and Conformational Analysis
Research on structurally related compounds has provided insights into their structural and conformational properties. For instance, compounds such as O-methyl (4-fluorobenzoyl)carbamothioate and O-methyl (4-methylbenzoyl)carbamothioate, analyzed through single-crystal X-ray diffraction and quantum chemical calculations, reveal a rich conformational landscape. This landscape is primarily defined by the central carbamothioate group, with the pseudo-anti conformation being the most stable. These studies underscore the importance of intramolecular interactions, such as chalcogen⋯chalcogen interactions, in determining the conformational preferences of these compounds, thereby offering a deeper understanding of the structural dynamics of benzothiazole derivatives (Channar et al., 2020).
Electropolymerization and Material Science
In material science, derivatives of benzothiazole, such as Methyl 4-((9H-(carbazole-9-carbanothioylthio) benzoate (MCzCTB), have been synthesized and characterized for their potential in electropolymerization applications. The study of these compounds involves examining their capacitive behavior and polymerization, influenced by the presence of electron-withdrawing and electron-donating groups within the monomer structure. These characteristics suggest their utility in developing advanced materials for supercapacitors and biosensors, highlighting the versatility of benzothiazole derivatives in material science applications (Ates et al., 2015).
Properties
IUPAC Name |
methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O3S/c1-23-15(22)9-4-2-8(3-5-9)14(21)20-16-19-13-11(24-16)7-6-10(17)12(13)18/h2-7H,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUXEHSEWHHHQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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